molecular formula C15H15N3O2 B3169292 N-(4-(1H-imidazol-1-yl)butyl)phthalimide CAS No. 93668-30-5

N-(4-(1H-imidazol-1-yl)butyl)phthalimide

Cat. No.: B3169292
CAS No.: 93668-30-5
M. Wt: 269.3 g/mol
InChI Key: VIODRJSCXPJIFX-UHFFFAOYSA-N
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Description

N-(4-(1H-imidazol-1-yl)butyl)phthalimide is a compound that features an imidazole ring attached to a phthalimide moiety via a butyl chain. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which is known for its presence in many biologically active molecules. Phthalimide is a derivative of phthalic anhydride and is commonly used in organic synthesis. The combination of these two functional groups in this compound makes it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1H-imidazol-1-yl)butyl)phthalimide typically involves the reaction of 4-(1H-imidazol-1-yl)butylamine with phthalic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1H-imidazol-1-yl)butyl)phthalimide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide derivatives.

    Reduction: The phthalimide moiety can be reduced to phthalamic acid or phthalic acid derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring or the phthalimide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

    Oxidation: Imidazole N-oxide derivatives.

    Reduction: Phthalamic acid or phthalic acid derivatives.

    Substitution: Various substituted imidazole or phthalimide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(1H-imidazol-1-yl)butyl)phthalimide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(1H-imidazol-1-yl)butyl)phthalimide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The phthalimide moiety can interact with biological macromolecules, potentially leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(1H-imidazol-1-yl)butyl)phthalimide: Unique due to the combination of imidazole and phthalimide moieties.

    N-(4-(1H-imidazol-1-yl)butyl)phthalamic acid: Similar structure but with a phthalamic acid moiety instead of phthalimide.

    N-(4-(1H-imidazol-1-yl)butyl)phthalic acid: Contains a phthalic acid moiety.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-imidazol-1-ylbutyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c19-14-12-5-1-2-6-13(12)15(20)18(14)9-4-3-8-17-10-7-16-11-17/h1-2,5-7,10-11H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIODRJSCXPJIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of imidazole (13.6 g) in dry DMF (50 ml) was added dropwise to a stirred suspension of sodium hydride (8.0 g, 60% dispersion in oil) in dry DMF (250 ml) at ambient temperature under nitrogen for 2.5 hours. A slurry of N-(4-bromobutyl)phthalimide (53.6 g) in dry DMF (80 ml) was added and the mixture heated at 95° C. for 16 hours. The solvent was evaporated off under vacuum and the residue was extracted with hot toluene. The combined toluene extracts were evaporated to dryness and the residue triturated with ether and dried to give N-[4-(imidazol-1-yl)butyl]phthalimide, m.p. 76°-79° C.
Quantity
13.6 g
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reactant
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8 g
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50 mL
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250 mL
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53.6 g
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reactant
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80 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6.3 g. of sodium imidazole, 100 ml. of dimethylformamide and 19.7 g. of N-(4-bromobutyl)-phthalimide was heated on a steam bath for 6 hours and then concentrated to remove volatile material. The residue was boiled with 150 ml. of toluene and the toluene layer was decanted and concentrated. The residue was triturated with diethyl ether and cooled, giving N-[4-(1H-imidazol-1-yl)butyl]-isoindole-1,3(2H)-dione (m.p. 75°-77° C.) which was recovered by filtration.
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Synthesis routes and methods III

Procedure details

A mixture of 0.02 mole of potassium phthalimide, 0.01 mole of N-(4-bromobutyl)imidazole hydrobromide and 100 ml. of dimethyl formamide was gradually heated to 80° C. and held at this temperature for 3 hours. The solvent was removed in vacuo and the residue was purified by HPLC using ethyl acetate and a silica gel column.
Quantity
0.02 mol
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N-(4-bromobutyl)imidazole hydrobromide
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Synthesis routes and methods IV

Procedure details

A mixture of 0.01 mole of phthalimide and 0.01 mole of 1H-imidazol-1-butanamine was heated in an oil bath at 140° for 1 hour. The reaction mixture was cooled to obtain the desired product.
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Synthesis routes and methods V

Procedure details

A mixture of 0.1 mole of 2-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione and 0.1 mole of the silver salt of imidazole were heated in 300 ml. of dimethylformamide for 8 hours. The reaction mixture was concentrated to remove the solvent and the residue was boiled with 200 ml. of toluene and filtered to remove the insoluble material. The toluene layer was concentrated and the desired product was purified by HPLC using ethyl acetate and a silica gel column.
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0.1 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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